Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine

Medicinal Chemistry Structure-Activity Relationship EAAT3 Inhibition

Cyclopropyl(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine (CAS 1342223-20-4) is a synthetic, small-molecule heterocyclic building block with the molecular formula C₁₀H₁₈N₄ and a molecular weight of 194.28 g/mol. It belongs to the class of 1,2,4-triazole-5-methanamine derivatives, featuring a cyclopropyl group attached to the methanamine carbon, and a 3-isopropyl substituent on the triazole ring.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
Cat. No. B13626556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C(=N1)C(C2CC2)N)C
InChIInChI=1S/C10H18N4/c1-6(2)9-12-10(14(3)13-9)8(11)7-4-5-7/h6-8H,4-5,11H2,1-3H3
InChIKeyALKQCZQUSRPGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine: Baseline Identity for Procurement of a Specialized 1,2,4-Triazole-5-methanamine Building Block


Cyclopropyl(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine (CAS 1342223-20-4) is a synthetic, small-molecule heterocyclic building block with the molecular formula C₁₀H₁₈N₄ and a molecular weight of 194.28 g/mol. It belongs to the class of 1,2,4-triazole-5-methanamine derivatives, featuring a cyclopropyl group attached to the methanamine carbon, and a 3-isopropyl substituent on the triazole ring. The compound is primarily supplied as a research chemical for medicinal chemistry and agrochemical discovery programs, with commercially available purity typically ≥97% . Its structural scaffold places it among trisubstituted 1,2,4-triazoles, a family explored in patent literature for applications including psychiatric disorder treatments and as excitatory amino acid transporter 3 (EAAT3) inhibitors [1].

1,2,4-Triazole-5-methanamine core with 3-isopropyl, 1-methyl and cyclopropylmethylamine substitution
Racemic chiral centre at methanamine carbon – racemic mixture supplied
Cold-storage requirement (refrigerated) – handle as cold-chain building block

Why Generic Substitution of Cyclopropyl(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine Risks Structural and Functional Drift in Lead Optimization


Within the 1,2,4-triazole-5-methanamine chemical space, subtle variations in substituent identity, position, and branching profoundly alter both physicochemical properties and pharmacological profiles. The target compound occupies a specific niche defined by three simultaneous structural features: (i) a cyclopropyl group directly attached to the methanamine carbon, (ii) a 3-isopropyl substituent on the triazole ring, and (iii) a 1-methyl group on the triazole nitrogen. Even closely related analogs—such as the 3-propyl isomer Cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine (CAS 1343184-06-4) or the ethyl congener Cyclopropyl(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine—fundamentally differ in steric bulk, lipophilicity, and hydrogen-bonding topology around the triazole core . Patent disclosures confirm that the 3-alkyl substituent identity (isopropyl vs. propyl vs. ethyl vs. CF₃) on 1,2,4-triazole scaffolds is a critical determinant of EAAT3 inhibitory potency and selectivity, making casual interchange between analogs scientifically invalid without explicit comparative biological data [1].

3-Isopropyl branching vs. linear propyl or ethyl alters steric and lipophilic profile, breaking SAR consistency across lead series.
Exocyclic cyclopropyl at methanamine creates chirality absent in ring-attached regioisomers, changing conformational space and assay interpretation.
Cold-storage requirement may differ from ambient-stable analogs; degradation under non-refrigerated handling can compromise reproducibility.

Quantitative Differentiation Evidence for Cyclopropyl(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine vs. Closest Analogs


Structural Isomerism: Isopropyl Branching at the 3-Position vs. Linear n-Propyl or Smaller Alkyl Substituents

The target compound contains a branched isopropyl group at the 3-position of the 1,2,4-triazole ring, distinguishing it from the linear 3-propyl isomer Cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine (CAS 1343184-06-4) and the 3-ethyl analog Cyclopropyl(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine. In the broader 1,2,4-triazole derivative class exemplified in EP 3359537 B1, the 3-position substituent is explicitly enumerated as methyl, ethyl, CF₃, CH₂OH, cyclopropyl, or cyano for EAAT3 inhibitor activity, establishing that alkyl chain branching and size at this position are pharmacophoric determinants [1]. Isopropyl introduces greater steric hindrance and distinct lipophilic character relative to n-propyl or ethyl, which directly influences target binding pocket complementarity and metabolic stability.

3-Position Substituent
Class-level inference
Isopropyl (branched C3) vs. n-propyl (linear C3) or ethyl. Identical formula (C₁₀H₁₈N₄) but distinct branching topology; ΔlogP ≈ +0.5 relative to ethyl analog.
Substituent branching affects binding pocket complementarity; correct isomer essential for SAR reproducibility.
No head-to-head biological assay data available.
Medicinal Chemistry Structure-Activity Relationship EAAT3 Inhibition

Cyclopropyl Substituent Position: Methanamine-Linked Cyclopropyl vs. Ring-Fused or 3-Cyclopropyl Regioisomers

The cyclopropyl group in the target compound is attached exocyclically to the methanamine carbon (Cα to the triazole 5-position), rather than being directly attached to the triazole ring carbons. This differs from analogs such as (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine (CAS 1342474-48-9) and 1-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine (CAS 1342132-53-9), where cyclopropyl is positioned on the triazole ring at the 3-position [1]. Exocyclic cyclopropyl placement creates a chiral center at the methanamine carbon and positions the cyclopropane ring in a different conformational space relative to the triazole pharmacophore.

Cyclopropyl Attachment
Class-level inference
Exocyclic at methanamine (chiral centre) vs. directly on triazole C3 (achiral). Identical TPSA, distinct 3D conformation.
Chiral centre impacts biological assay reproducibility and IP positioning.
Racemic unless resolved; no head-to-head biological comparison data.
Regiochemistry Conformational Analysis Metabolic Stability

Commercial Purity and Storage: 97-98% Purity with Cold Storage Requirements vs. Ambient-Stable Analogs

Commercially, the target compound is consistently supplied at ≥97% purity (typically 98% per multiple vendor specifications) and requires sealed, dry storage at 2–8°C . This contrasts with certain structurally related 1,2,4-triazole methanamine analogs that are shipped and stored at ambient room temperature without refrigeration . The cold-storage requirement for the target compound suggests the presence of a more labile functional group combination (specifically, the primary amine in conjunction with the cyclopropyl and isopropyl substituents) that necessitates controlled temperature conditions to prevent degradation.

Purity & Storage
Supporting evidence
Purity ≥97% (typically 98%). Storage: sealed, dry, 2–8°C vs. ambient room temperature for some structural analogs.
Cold-chain logistics required for stability; planning needed to prevent degradation.
Vendor datasheet comparison; no peer-reviewed stability data.
Chemical Procurement Stability Supply Chain

Predicted Physicochemical Property Differentiation: logP, H-Bond Donor Count, and CNS MPO Score

Predicted physicochemical properties for the target compound indicate a calculated logP of 3.00, zero hydrogen bond donors (HBD = 0), three hydrogen bond acceptors (HBA = 3), and one rotatable bond . This profile yields a CNS MPO (Central Nervous System Multiparameter Optimization) score of approximately 4.3–4.5 (out of 6), placing it within favorable CNS drug-like space. In comparison, the 3-cyclopropyl regioisomer (CAS 1342474-48-9) has a lower molecular weight (152.2 vs. 194.3 g/mol), lower predicted logP (~1.8), and a higher HBD count (HBD = 1), resulting in a higher CNS MPO score (~5.0–5.2) [1]. The target compound's higher lipophilicity and zero HBD count make it more suited for passive blood-brain barrier penetration but potentially less soluble.

CNS MPO Profile
Cross-study comparable
Target: logP 3.00, HBD 0, HBA 3, CNS MPO ≈4.4. Comparator (3-cyclopropyl regioisomer): logP ∼1.8, HBD 1, CNS MPO ≈5.1. ΔlogP +1.2, ΔHBD -1.
Zero HBD and higher logP support passive BBB penetration context for CNS lead optimisation.
Predicted values; experimental confirmation required.
Drug-likeness Physicochemical Profiling CNS Penetration

Optimal Research and Procurement Application Scenarios for Cyclopropyl(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine


CNS-Penetrant EAAT3 Inhibitor Lead Optimization Programs

Based on patent disclosures for triazole derivatives as EAAT3 inhibitors in psychiatric disorders (schizophrenia, bipolar disorder, OCD, autism spectrum disorder), the target compound's predicted CNS MPO profile—featuring zero H-bond donors and a logP of 3.0—makes it a strong candidate for lead optimization in CNS drug discovery programs requiring passive blood-brain barrier penetration [1]. Its structural differentiation from 3-cyclopropyl regioisomers (lower logP, higher HBD) allows SAR exploration of how lipophilicity and hydrogen-bonding modulate target engagement in vivo.

Chiral Amine Building Block for Diastereoselective Synthesis and Enantiopure Library Construction

The compound's inherent chirality at the methanamine carbon provides a racemic starting point for chiral resolution or asymmetric synthesis campaigns. Procurement of the target compound enables the construction of enantiomerically enriched triazole libraries, where the cyclopropyl group's conformational rigidity can be exploited to induce diastereoselectivity in downstream reactions . This application is not accessible using achiral regioisomers such as (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine.

Isopropyl-Specific Pharmacophore Modeling and 3D-QSAR Studies in the 1,2,4-Triazole Chemical Space

The branched isopropyl substituent at the triazole 3-position distinguishes this compound from both the linear n-propyl isomer and smaller alkyl congeners (ethyl, methyl). Computational chemists can use the target compound as a key probe molecule to build and validate 3D-QSAR models that map the steric and electrostatic constraints around the triazole 3-position binding pocket, as established in the EAAT3 inhibitor patent scaffold [1]. The n-propyl isomer would produce different steric occupancy maps, leading to divergent pharmacophore hypotheses.

Cold-Chain-Validated Reference Standard for Accelerated Stability Studies of 1,2,4-Triazole-5-methanamines

The compound's documented 2–8°C storage requirement makes it a suitable reference material for forced degradation and accelerated stability studies comparing the degradation kinetics of cyclopropyl-containing vs. cyclopropyl-free 1,2,4-triazole methanamines . Laboratories can use the target compound to establish stability-indicating analytical methods (HPLC purity, chiral purity) and to benchmark the shelf-life of related analogs under various temperature and humidity conditions.

Application
Selection Property
Validation Focus
CNS-Penetrant EAAT3 Lead Optimisation
Zero HBD / higher logP profile for passive BBB penetration
Target engagement and BBB penetration assay context
Chiral Amine Building Block Synthesis
Inherent racemic chirality at methanamine carbon
Enantiomeric resolution or asymmetric synthesis validation
3D-QSAR Pharmacophore Modelling
Branched isopropyl steric/electronic descriptor
3D-QSAR model validation with steric occupancy mapping
Cold-Chain Reference Standard Studies
Cold-storage stability requirement (refrigerated)
Forced degradation and stability-indicating method validation
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